1-(1-Adamantyl)-3-(4-pentoxycyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-adamantan-1-yl-3-(4-pentyloxycylclohexyl)urea is a synthetic compound with a unique structure that combines an adamantane moiety with a cyclohexyl group substituted with a pentyloxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-adamantan-1-yl-3-(4-pentyloxycylclohexyl)urea typically involves the reaction of 1-adamantyl isocyanate with 4-pentyloxycyclohexylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-adamantan-1-yl-3-(4-pentyloxycylclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the cyclohexyl or adamantane moieties.
Substitution: The urea group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds .
Scientific Research Applications
1-adamantan-1-yl-3-(4-pentyloxycylclohexyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-adamantan-1-yl-3-(4-pentyloxycylclohexyl)urea involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The urea group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-adamantan-1-yl-3-(4-pentyloxycylclohexyl)urea can be compared with other similar compounds, such as:
1-adamantan-1-yl-3-(4-methoxycyclohexyl)urea: This compound has a methoxy group instead of a pentyloxy group, which may affect its solubility and reactivity.
1-adamantan-1-yl-3-(4-chlorocyclohexyl)urea: The presence of a chlorine atom can influence the compound’s electronic properties and interactions with biological targets.
1-adamantan-1-yl-3-(4-hydroxycyclohexyl)urea: The hydroxyl group can enhance the compound’s ability to form hydrogen bonds, affecting its biological activity.
These comparisons highlight the unique features of 1-adamantan-1-yl-3-(4-pentyloxycylclohexyl)urea, such as its specific substituents and their impact on the compound’s properties and applications.
Properties
Molecular Formula |
C22H38N2O2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-(4-pentoxycyclohexyl)urea |
InChI |
InChI=1S/C22H38N2O2/c1-2-3-4-9-26-20-7-5-19(6-8-20)23-21(25)24-22-13-16-10-17(14-22)12-18(11-16)15-22/h16-20H,2-15H2,1H3,(H2,23,24,25) |
InChI Key |
VIWCJPKZDQYQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1CCC(CC1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.